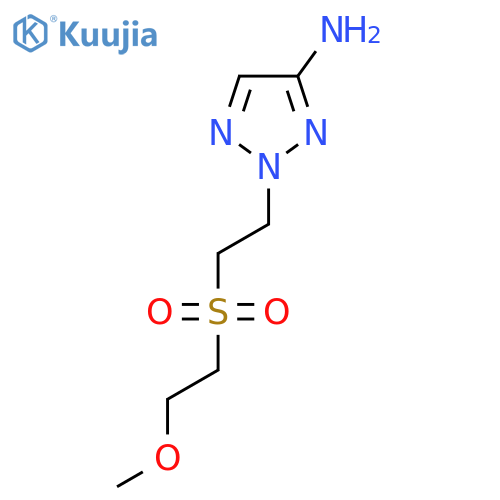

Cas no 2137637-66-0 (2-2-(2-methoxyethanesulfonyl)ethyl-2H-1,2,3-triazol-4-amine)

2-2-(2-methoxyethanesulfonyl)ethyl-2H-1,2,3-triazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 2-2-(2-methoxyethanesulfonyl)ethyl-2H-1,2,3-triazol-4-amine

- 2137637-66-0

- EN300-1114279

- 2-[2-(2-methoxyethanesulfonyl)ethyl]-2H-1,2,3-triazol-4-amine

-

- インチ: 1S/C7H14N4O3S/c1-14-3-5-15(12,13)4-2-11-9-6-7(8)10-11/h6H,2-5H2,1H3,(H2,8,10)

- InChIKey: YNMAUNMNEWNLLQ-UHFFFAOYSA-N

- ほほえんだ: S(CCOC)(CCN1N=CC(N)=N1)(=O)=O

計算された属性

- せいみつぶんしりょう: 234.07866149g/mol

- どういたいしつりょう: 234.07866149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 109Ų

- 疎水性パラメータ計算基準値(XlogP): -0.9

2-2-(2-methoxyethanesulfonyl)ethyl-2H-1,2,3-triazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1114279-0.05g |

2-[2-(2-methoxyethanesulfonyl)ethyl]-2H-1,2,3-triazol-4-amine |

2137637-66-0 | 95% | 0.05g |

$1068.0 | 2023-10-27 | |

| Enamine | EN300-1114279-0.1g |

2-[2-(2-methoxyethanesulfonyl)ethyl]-2H-1,2,3-triazol-4-amine |

2137637-66-0 | 95% | 0.1g |

$1119.0 | 2023-10-27 | |

| Enamine | EN300-1114279-1.0g |

2-[2-(2-methoxyethanesulfonyl)ethyl]-2H-1,2,3-triazol-4-amine |

2137637-66-0 | 1g |

$1599.0 | 2023-06-09 | ||

| Enamine | EN300-1114279-5.0g |

2-[2-(2-methoxyethanesulfonyl)ethyl]-2H-1,2,3-triazol-4-amine |

2137637-66-0 | 5g |

$4641.0 | 2023-06-09 | ||

| Enamine | EN300-1114279-1g |

2-[2-(2-methoxyethanesulfonyl)ethyl]-2H-1,2,3-triazol-4-amine |

2137637-66-0 | 95% | 1g |

$1272.0 | 2023-10-27 | |

| Enamine | EN300-1114279-10g |

2-[2-(2-methoxyethanesulfonyl)ethyl]-2H-1,2,3-triazol-4-amine |

2137637-66-0 | 95% | 10g |

$5467.0 | 2023-10-27 | |

| Enamine | EN300-1114279-2.5g |

2-[2-(2-methoxyethanesulfonyl)ethyl]-2H-1,2,3-triazol-4-amine |

2137637-66-0 | 95% | 2.5g |

$2492.0 | 2023-10-27 | |

| Enamine | EN300-1114279-10.0g |

2-[2-(2-methoxyethanesulfonyl)ethyl]-2H-1,2,3-triazol-4-amine |

2137637-66-0 | 10g |

$6882.0 | 2023-06-09 | ||

| Enamine | EN300-1114279-0.5g |

2-[2-(2-methoxyethanesulfonyl)ethyl]-2H-1,2,3-triazol-4-amine |

2137637-66-0 | 95% | 0.5g |

$1221.0 | 2023-10-27 | |

| Enamine | EN300-1114279-5g |

2-[2-(2-methoxyethanesulfonyl)ethyl]-2H-1,2,3-triazol-4-amine |

2137637-66-0 | 95% | 5g |

$3687.0 | 2023-10-27 |

2-2-(2-methoxyethanesulfonyl)ethyl-2H-1,2,3-triazol-4-amine 関連文献

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

2-2-(2-methoxyethanesulfonyl)ethyl-2H-1,2,3-triazol-4-amineに関する追加情報

Introduction to 2-2-(2-methoxyethanesulfonyl)ethyl-2H-1,2,3-triazol-4-amine (CAS No. 2137637-66-0)

2-2-(2-methoxyethanesulfonyl)ethyl-2H-1,2,3-triazol-4-amine, identified by its Chemical Abstracts Service (CAS) number 2137637-66-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the triazole class of heterocyclic molecules, which are widely recognized for their diverse biological activities and utility in medicinal chemistry. The structural framework of this molecule incorporates a triazole ring fused with an amine functional group, further modified by a methoxyethanesulfonyl moiety, making it a structurally complex and functionally versatile entity.

The triazole core in this compound is a key pharmacophore that contributes to its potential biological activity. Triazoles are known for their stability, ease of synthesis, and ability to interact with biological targets such as enzymes and receptors. The presence of the amine group at the 4-position of the triazole ring enhances its reactivity, allowing for further derivatization and functionalization. Additionally, the methoxyethanesulfonyl substituent introduces a polar, hydrophilic region to the molecule, which can influence its solubility, pharmacokinetics, and overall bioavailability.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic applications. The triazole derivatives have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in 2-2-(2-methoxyethanesulfonyl)ethyl-2H-1,2,3-triazol-4-amine makes it an attractive candidate for further exploration in drug discovery and development.

One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacological entities. The combination of the triazole ring, amine group, and sulfonyl moiety provides multiple sites for chemical modification, enabling researchers to tailor its properties for specific therapeutic targets. For instance, the amine group can be used to form peptide mimetics or to link the molecule to other bioactive units via amide or urea bonds. The sulfonyl group, on the other hand, can enhance binding affinity through hydrogen bonding interactions with biological targets.

The synthesis of 2-2-(2-methoxyethanesulfonyl)ethyl-2H-1,2,3-triazol-4-amine involves multi-step organic transformations that highlight the synthetic prowess required to construct such complex molecules. Key steps typically include cyclization reactions to form the triazole ring, followed by sulfonylation and alkylation processes to introduce the methoxyethanesulfonyl and ethyl substituents. Advances in synthetic methodologies have made it possible to produce this compound with high yield and purity, facilitating its use in downstream applications.

Recent research has demonstrated the utility of this compound in various biochemical assays. For example, studies have shown that derivatives of the triazole scaffold can modulate enzyme activity by binding to active sites or allosteric pockets. The presence of the sulfonyl group has been particularly effective in enhancing binding interactions with proteins such as kinases and transcription factors. These interactions are critical for developing small-molecule inhibitors that can disrupt disease-related pathways.

The pharmacological profile of 2-2-(2-methoxyethanesulfonyl)ethyl-2H-1,2,3-triazol-4-amine is still being elucidated through ongoing experimental investigations. Preliminary data suggest that it may exhibit inhibitory effects on certain enzymes implicated in inflammatory diseases and cancer progression. Additionally, its structural features make it a promising candidate for developing antiviral agents against emerging infectious diseases. The ability to modify its chemical structure allows researchers to fine-tune its activity profile while minimizing potential side effects.

The development of new synthetic routes has also contributed to the growing interest in this compound. Catalytic methods have been employed to streamline reactions involved in its synthesis, reducing both reaction times and waste generation. Such advancements align with the broader goals of green chemistry and sustainable drug manufacturing processes. By optimizing synthetic pathways, researchers can produce larger quantities of this compound more efficiently for preclinical testing and commercialization.

The future prospects for CAS No. 2137637-66-0 are promising as it continues to be explored in various research contexts. Its unique structural features offer a rich foundation for designing novel therapeutics with improved efficacy and selectivity compared to existing drugs. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate its translation from laboratory research into clinical applications.

In conclusion,2-(amino)ethylidenemalononitrile (CAS No.: 2137637-66-0) represents an innovative compound with significant potential in pharmaceutical chemistry. Its complex structure combines multiple pharmacophoric elements that contribute to its versatility as a drug candidate. As research progresses,this molecule is poised to play a crucial role in addressing unmet medical needs across multiple therapeutic areas.

2137637-66-0 (2-2-(2-methoxyethanesulfonyl)ethyl-2H-1,2,3-triazol-4-amine) 関連製品

- 1216134-31-4(3-Chloro-4-ethoxy-phenol)

- 744241-92-7(2-Amino-N-4-(difluoromethoxy)phenylbenzamide)

- 1249558-72-2(Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine)

- 29618-57-3(N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine)

- 1628328-88-0(2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid)

- 1807084-66-7(Ethyl 4-(bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-2-acetate)

- 1821329-21-8(4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride)

- 1538704-43-6(2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE)

- 6543-02-8(1,3-DIOXOLANE, 2,2'-(1,4-BUTANEDIYL)BIS-)

- 2320726-48-3(N-(2-methyl-4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)-1-phenylmethanesulfonamide)